3-(benzylsulfonyl)-N-[4-(hexylsulfamoyl)phenyl]propanamide
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Overview
Description
N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with hexyl bromide to form N-(4-hexylsulfamoyl)aniline. This intermediate is then reacted with 3-phenylmethanesulfonylpropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- N-(4-HEPTYLSULFAMOYL-PHENYL)-ACETAMIDE
- N-(4-CYCLOHEXYLSULFAMOYL-PHENYL)-ACETAMIDE
- N-(4-DIETHYLSULFAMOYL-PHENYL)-ACETAMIDE
Comparison: N-[4-(HEXYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications.
Properties
Molecular Formula |
C22H30N2O5S2 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[4-(hexylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C22H30N2O5S2/c1-2-3-4-8-16-23-31(28,29)21-13-11-20(12-14-21)24-22(25)15-17-30(26,27)18-19-9-6-5-7-10-19/h5-7,9-14,23H,2-4,8,15-18H2,1H3,(H,24,25) |
InChI Key |
FUDFCHXMXLTSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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